molecular formula C10H16FNO4 B6180605 3-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid, Mixture of diastereomers CAS No. 2580219-60-7

3-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6180605
CAS No.: 2580219-60-7
M. Wt: 233.24 g/mol
InChI Key: YXHMQFFVEUAMHH-UHFFFAOYSA-N
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Description

3-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid is a chemical compound characterized by its unique structure, which includes a fluorine atom, a tert-butoxycarbonyl group, and a cyclobutane ring. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other. The presence of the fluorine atom and the tert-butoxycarbonyl group significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclobutane ring. One common approach is to start with a fluorinated cyclobutane derivative and introduce the tert-butoxycarbonyl group through a series of reactions involving protection and deprotection steps.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can help improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound can be used to study enzyme-substrate interactions and to develop new biochemical assays. Its fluorine atom can be particularly useful in fluorescence-based studies.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery.

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals, polymers, and materials. Its unique properties can enhance the performance of various industrial products.

Mechanism of Action

The mechanism by which 3-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets through binding to enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the tert-butoxycarbonyl group can provide stability and protect reactive sites.

Comparison with Similar Compounds

  • 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid

  • 3-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid

  • 3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid

Uniqueness: 3-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties compared to similar compounds. This fluorine atom can enhance the compound's reactivity and binding affinity, making it a valuable tool in various scientific and industrial applications.

Properties

CAS No.

2580219-60-7

Molecular Formula

C10H16FNO4

Molecular Weight

233.24 g/mol

IUPAC Name

1-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-6-4-10(11,5-6)7(13)14/h6H,4-5H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

YXHMQFFVEUAMHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)(C(=O)O)F

Purity

95

Origin of Product

United States

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